![molecular formula C10H16Cl2N2 B2942772 N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride CAS No. 1052547-67-7](/img/structure/B2942772.png)
N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Amino-4-chlorophenyl)anthranilic acid” is a light brown colored crystalline solid . It has a molecular formula of C13H11ClN2O2 . It may be toxic by ingestion and is insoluble in water . It is used to make other chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-Amino-4-chlorophenyl)anthranilic acid” is represented by the SMILES stringNc1cc (Cl)ccc1Nc2ccccc2C (O)=O
. The InChI key for this compound is HMVPMZFEYCGSTC-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“N-(2-Amino-4-chlorophenyl)anthranilic acid” has a melting point of 191 °C (dec.) (lit.) . It is insoluble in water .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been used in the synthesis of novel anthranilic acid hybrids, which have shown promising anti-inflammatory effects . These hybrids have been found to prevent albumin denaturation, a key process in inflammation .
Antimicrobial Applications
The compound has been used in the synthesis of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide . These compounds have shown antimicrobial activity against pathogenic bacteria and fungi .
Antiviral Applications
The same Schiff and Mannich bases mentioned above have also demonstrated anti-HIV-1 (IIIB) activity in MT-4 cells .
C-N Coupling Reactions
The compound has been used in Ullmann Cu (I) catalyzed C-N cross coupling reactions . This type of reaction is important in the synthesis of various organic compounds.
Synthesis of Diazines
The compound has been used in the synthesis of diazines , which are two-nitrogen containing compounds with a wide range of pharmacological applications, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
6. Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines The compound has been used in the synthesis of N-(Pyridin-4-yl)benzene amines and N,N-Bis(pyridine-4-yl)benzene amines . These compounds have potential applications in biological and pharmaceutical science .
Safety And Hazards
properties
IUPAC Name |
4-chloro-1-N,1-N-diethylbenzene-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.ClH/c1-3-13(4-2)10-6-5-8(11)7-9(10)12;/h5-7H,3-4,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKEOJZYYRKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-4-chlorophenyl)-N,N-diethylamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.